(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid
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Overview
Description
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid, also known as isotopically labeled oleic acid, is a monounsaturated omega-9 fatty acid. This compound is characterized by the presence of seven carbon-13 isotopes at specific positions within its molecular structure. It is a derivative of oleic acid, which is commonly found in various animal and vegetable fats and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid typically involves the incorporation of carbon-13 isotopes into the oleic acid molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from commercially available carbon-13 labeled precursors, the synthesis involves a series of chemical reactions such as hydrogenation, hydrazidation, and esterification.
Biological Methods: Utilizing microorganisms or plants that have been fed with carbon-13 labeled substrates to produce the desired fatty acid.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound often involves large-scale fermentation processes using genetically modified organisms. These organisms are engineered to incorporate carbon-13 isotopes into their metabolic pathways, resulting in the production of labeled fatty acids .
Chemical Reactions Analysis
Types of Reactions
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products
Epoxides and Diols: From oxidation reactions.
Saturated Fatty Acids: From reduction reactions.
Esters and Amides: From substitution reactions.
Scientific Research Applications
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of signaling molecules that regulate various physiological processes . The molecular targets include enzymes involved in fatty acid metabolism and pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Elaidic Acid: A trans isomer of oleic acid with different physical properties and biological effects.
Linoleic Acid: An omega-6 fatty acid with two double bonds, differing in its metabolic and physiological roles.
Stearic Acid: A saturated fatty acid with no double bonds, leading to different chemical reactivity and biological functions.
Uniqueness
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This feature distinguishes it from other similar fatty acids and enhances its utility in research applications .
Properties
Molecular Formula |
C18H34O2 |
---|---|
Molecular Weight |
289.41 g/mol |
IUPAC Name |
(Z)-(1,2,3,7,8,9,10-13C7)octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i9+1,10+1,11+1,12+1,16+1,17+1,18+1 |
InChI Key |
ZQPPMHVWECSIRJ-ZNACGWQSSA-N |
Isomeric SMILES |
CCCCCCCC/[13CH]=[13CH]\[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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